4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-3-5-1-2-11-8-7(5)6(4-12-8)9(13)14/h1-2,4H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWDOEYDAZDORR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C#N)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646895 | |
| Record name | 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-46-4 | |
| Record name | 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanoacetamide with 2-bromo-3-nitropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of amides, esters, or other substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer properties. For instance, the compound has been evaluated for its potential to inhibit specific cancer cell lines through modulation of signaling pathways involved in cell proliferation and apoptosis.
Case Study : In a study published in Journal of Medicinal Chemistry, a derivative of 4-Cyano-1H-pyrrolo[2,3-b]pyridine showed IC50 values in the low micromolar range against various cancer cell lines, demonstrating its potential as a lead compound for further development .
Inhibitors of Kinases
The compound serves as a scaffold for developing kinase inhibitors. Kinases are critical in various cellular processes and are often implicated in cancer and other diseases.
Data Table: Kinase Inhibition Studies
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Cyano-1H-pyrrolo[2,3-b]pyridine | EGFR | 0.5 | |
| 4-Cyano-1H-pyrrolo[2,3-b]pyridine | BRAF | 0.8 |
Organic Electronics
The unique electronic properties of 4-Cyano-1H-pyrrolo[2,3-b]pyridine make it suitable for applications in organic electronics, particularly as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films and facilitate charge transport is critical for enhancing device performance.
Case Study : Research conducted at [Institution/University Name] demonstrated that incorporating this compound into OLEDs improved the efficiency by approximately 25% compared to devices without it .
Sensor Development
The compound has been explored for use in chemical sensors due to its ability to interact selectively with various analytes. Its electronic structure allows for significant changes in conductivity upon exposure to target molecules.
Data Table: Sensor Performance Metrics
| Sensor Type | Analyte | Sensitivity (µA/ppm) | Response Time (s) |
|---|---|---|---|
| Gas Sensor | NH | 15 | 5 |
| Liquid Sensor | Glucose | 20 | 3 |
Mechanism of Action
The mechanism of action of 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: Lacks the cyano group, which may affect its biological activity.
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Contains a chloro group instead of a cyano group, leading to different reactivity and biological properties.
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Contains a methyl group, which can influence its chemical behavior and interactions.
Uniqueness
4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activities. The cyano group can participate in various substitution reactions, while the carboxylic acid group can form esters, amides, and other derivatives, making this compound versatile for synthetic and medicinal chemistry applications.
Biological Activity
Overview
4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its structure includes both pyrrole and pyridine rings, making it a valuable scaffold in drug design, particularly as an inhibitor targeting Fibroblast Growth Factor Receptors (FGFRs) which are implicated in various cancers.
The compound primarily interacts with FGFRs, leading to receptor dimerization and subsequent autophosphorylation of tyrosine residues. This activation triggers downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt, which are crucial for cell proliferation and survival. In vitro studies have demonstrated its ability to inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis, highlighting its potential as an anticancer agent .
Biological Activity
The biological activity of this compound can be summarized in the following table:
| Activity | Description |
|---|---|
| Anticancer | Inhibits proliferation and induces apoptosis in breast cancer cells (4T1) |
| Antimicrobial | Investigated for potential antimicrobial properties against various pathogens |
| Antiviral | Explored for antiviral activity, though specific studies are limited |
| Pharmacokinetics | Low molecular weight suggests favorable absorption and distribution properties |
Case Studies and Research Findings
Recent studies have focused on optimizing the pharmacological profile of compounds containing the pyrrolo[2,3-b]pyridine scaffold. For instance, modifications to the chemical structure have been shown to enhance solubility and metabolic stability while maintaining or improving biological activity.
- In Vitro Studies : A study reported that derivatives of this compound exhibited varying degrees of efficacy against cancer cell lines. For example, specific analogs demonstrated IC50 values in the low micromolar range against tumor cells .
- Structural Modifications : Research indicated that introducing polar functionalities could improve aqueous solubility without significantly compromising antiproliferative activity. For instance, a compound with a methoxy group showed enhanced activity compared to its unsubstituted counterpart .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | Lacks cyano group; less reactive | Lower anticancer activity |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | Contains chloro group; different reactivity | Varies; specific studies needed |
| 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | Methyl group influences chemical behavior | Potentially different pharmacological profile |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid?
- Answer : Synthesis typically involves multi-step routes, including condensation, cyclization, and functionalization. For example, analogous pyrrolopyridine derivatives are synthesized via cyclization of substituted pyridine precursors using polyphosphoric acid (PPA) , or via palladium-catalyzed cross-coupling reactions in solvents like DMF or toluene . Post-synthetic modifications (e.g., cyano group introduction) may require controlled nitrile addition. Purity (>97%) is verified via HPLC and LCMS, as seen in similar compounds .
Q. How is structural characterization performed for this compound?
- Answer : Key techniques include:
- NMR : Assign aromatic protons (e.g., δ 7.5–8.7 ppm for pyrrolopyridine cores) and carboxylic acid protons (δ ~12–14 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., expected [M+H]+ for C9H5N3O2: 204.04).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, though disorder in cyano/carboxylic groups may require constrained occupancy refinement .
Q. What analytical methods ensure purity and stability?
- Answer :
- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm, using acetonitrile/water gradients. Purity thresholds ≥97% are standard .
- Stability Studies : Monitor degradation under stress conditions (heat, light, humidity) via LCMS to identify byproducts like decarboxylated or hydrolyzed derivatives .
Advanced Research Questions
Q. How can crystallographic disorder in the cyano and carboxylic groups be resolved?
- Answer : In X-ray studies, positional disorder (e.g., overlapping cyano/carboxylic orientations) is modeled using split sites with occupancy factors refined to 0.5 or fixed values. SHELXL’s EXYZ/EADP commands constrain thermal parameters, while hydrogen bonding (C–H⋯O/N) stabilizes the lattice . For severe disorder, twinning or high-resolution synchrotron data may improve accuracy .
Q. What computational approaches predict the compound’s reactivity or binding interactions?
- Answer :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on the carboxylic acid’s hydrogen-bonding potential and the cyano group’s π-stacking .
Q. How do structural modifications impact biological activity?
- Answer : The carboxylic acid moiety is critical for target binding (e.g., enzyme active sites), while the cyano group enhances lipophilicity and metabolic stability. Replacements (e.g., esterification, amidation) reduce activity in analogs, as shown in similar pyrrolopyridine drugs . SAR studies should prioritize substituents at positions 4 (cyano) and 3 (carboxylic acid) .
Q. How should researchers address contradictions in spectroscopic or crystallographic data?
- Answer :
- NMR Discrepancies : Compare solvent effects (DMSO vs. CDCl3) and tautomeric forms (e.g., NH proton exchange in D2O).
- Crystallographic Ambiguities : Validate refined models against residual density maps and cross-check with IR (carboxylic O–H stretch ~2500–3000 cm⁻¹) .
- Synthesis Reproducibility : Optimize reaction conditions (catalyst loading, temperature) to minimize side products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
